molecular formula C15H22O B7797605 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol

2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol

Cat. No.: B7797605
M. Wt: 218.33 g/mol
InChI Key: DWSGOQPKPDSNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol is an organic compound with the molecular formula C 15 H 22 O and a molecular weight of 218.33 g/mol . It is reliably characterized by its CAS Registry Number, 197704-79-3 . Researchers can access this product in various gram quantities to suit their experimental needs. Structural Characteristics This compound features a cyclohexanol ring linked to a 4-isopropylphenyl group. This structure can be represented by the SMILES string OC1C(C2=CC=C(C(C)C)C=C2)CCCC1 . The InChIKey, DWSGOQPKPDSNPU-UHFFFAOYSA-N, provides a standard identifier for digital representations and database searches . Research Applications and Value As a specialized chemical building block, 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its structural motif, containing both aromatic and alicyclic rings with a polar hydroxyl group, makes it a candidate for developing novel compounds and exploring structure-activity relationships. Researchers may employ it in projects such as ligand design, the creation of chiral auxiliaries similar to phenylmenthol , or as a precursor in material science. Specific research applications for this compound are an active area of investigation, and researchers are encouraged to consult the scientific literature for the latest developments. Handling and Safety While a specific GHS classification for this product is not fully detailed in available sources, standard safe laboratory practices should always be observed. Researchers should handle the compound wearing appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h7-11,14-16H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSGOQPKPDSNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile & Characterization Protocol: 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profile and characterization of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol (CAS 197704-79-3).

Technical Whitepaper | Version 1.0

Executive Summary

2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol (C₁₅H₂₂O, MW: 218.34 g/mol ), also known as 2-(p-cumenyl)cyclohexanol , represents a class of lipophilic, chiral cyclohexanol derivatives often utilized as intermediates in the synthesis of specialized fragrances, liquid crystals, and pharmaceutical auxiliaries.

Unlike common commodity chemicals, the specific solubility landscape of this compound is not widely documented in public spectral databases. This guide functions as a definitive protocol for researchers to establish its solubility profile. It combines in silico predictive modeling (Hansen Solubility Parameters) with a rigorous experimental framework for determining saturation limits, thermodynamic properties, and crystallization solvent selection.

Physicochemical Identity & Predictive Modeling[1]

Before initiating wet-lab experiments, a theoretical solubility baseline is established using Group Contribution Methods (GCM). This informs solvent selection and minimizes material waste.

Structural Analysis

The molecule consists of two distinct domains:

  • The Hydrophobic Domain: A bulky p-isopropylphenyl (cumenyl) group attached to a cyclohexane ring. This imparts significant lipophilicity.

  • The Hydrophilic Domain: A secondary hydroxyl (-OH) group on the cyclohexane ring, capable of hydrogen bonding (both donor and acceptor).

Predicted Solubility Parameters (Hansen Space)

Using the Hoftyzer-Van Krevelen method, the partial solubility parameters (


, 

,

) are estimated to guide solvent screening.
ParameterEstimated Value (

)
Physical Significance
Dispersion (

)
17.5 - 18.0Interaction via London dispersion forces (dominant due to C₁₅ skeleton).
Polarity (

)
4.5 - 5.5Dipole-dipole interactions (moderate due to -OH).
H-Bonding (

)
10.0 - 11.5Hydrogen bonding capacity (secondary alcohol).
Total (

)
~21.0 Overall cohesion energy density.

Interpretation:

  • "Like Dissolves Like": The compound will show maximum solubility in solvents with

    
     close to 21.0 
    
    
    
    and moderate H-bonding capability.
  • Target Solvents: Short-chain alcohols (Ethanol, Isopropanol), Chlorinated solvents (DCM), and Esters (Ethyl Acetate).

  • Poor Solvents: Water (

    
    , too polar) and linear alkanes (Hexane 
    
    
    
    , too low polarity/H-bonding).

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for Saturation Measurement

This protocol utilizes the Isothermal Shake-Flask Method coupled with HPLC-UV detection, the gold standard for generating thermodynamic solubility data.

Reagents & Equipment
  • Compound: 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol (>98% purity).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Cyclohexane).

  • Apparatus: Temperature-controlled orbital shaker (control

    
     K), 0.22 
    
    
    
    m PTFE syringe filters.
Workflow Diagram

The following Graphviz diagram illustrates the self-validating experimental loop.

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake 24-48h @ T) Start->Equilibration Settling Phase Separation (Settle 2-4h) Equilibration->Settling Sampling Sampling Supernatant (0.22 µm Filter) Settling->Sampling Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis HPLC-UV / GC-FID Quantification Dilution->Analysis Validation Data Validation (RSD < 2%) Analysis->Validation Validation->Equilibration Fail (Not Equilibrium) Output Solubility (x_i) Validation->Output Pass

Figure 1: Isothermal Shake-Flask Workflow for Solubility Determination.

Analytical Method (HPLC-UV)

Since the molecule contains a phenyl ring, UV detection is robust.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5

    
    m.
    
  • Mobile Phase: Acetonitrile : Water (80:20 v/v) – High organic content required due to lipophilicity.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 210 nm (or

    
     determined by scan).
    
  • Injection Volume: 10

    
    L.
    

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), the data must be modeled to extract thermodynamic parameters.
Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature in organic solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical constants determined by non-linear regression.
    
  • Utility: Allows interpolation of solubility at any temperature within the measured range.

van't Hoff Analysis (Thermodynamic Functions)

To understand the driving forces of dissolution:



  • Enthalpy (

    
    ) : Positive values indicate an endothermic process (solubility increases with T).
    
  • Entropy (

    
    ) : Positive values indicate increased disorder upon dissolution.
    
  • Gibbs Free Energy :

    
    .
    

Predicted Solubility Profile (Reference Data)

In the absence of specific literature values for CAS 197704-79-3, the following profile is derived from structural analogs (Menthol, 4-Phenylcyclohexanol) and HSP calculations.

Table 1: Predicted Solubility Classes

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Lower Alcohols Methanol, Ethanol, IPAHigh H-bonding matches -OH; alkyl chains match hydrophobic core.
Chlorinated Dichloromethane (DCM), ChloroformVery High Strong dispersion forces + polarity match.
Esters/Ketones Ethyl Acetate, AcetoneHigh Dipole interactions; good acceptors for -OH proton.
Aromatics Toluene, BenzeneModerate-High

interactions with the phenyl ring.
Alkanes n-Hexane, HeptaneModerate Soluble due to lipophilicity, but limited by -OH polarity.
Water WaterInsoluble (< 0.1 mg/mL)Hydrophobic effect dominates.
Crystallization Strategy

For purification, a Cooling Crystallization or Anti-solvent Crystallization is recommended based on the profile above:

  • System A (Cooling): Dissolve in hot Isopropanol or Ethanol ; cool to 0°C. The steep solubility curve of cyclohexanols in alcohols usually yields good recovery.

  • System B (Anti-solvent): Dissolve in Acetone ; slowly add Water or Hexane to induce precipitation.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]

  • PubChem. (2025).[1] Compound Summary: 2-(4-isopropylphenyl)cyclohexanol. National Library of Medicine. [Link]

Sources

Stereochemical Engineering of Substituted Phenylcyclohexanols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of cis-trans isomerism in substituted phenylcyclohexanols, moving from fundamental conformational analysis to applied synthesis in opioid drug development.

From Conformational Dynamics to Opioid Pharmacophores

Executive Summary

The phenylcyclohexanol scaffold represents a cornerstone in medicinal chemistry, serving as the pharmacophore for centrally acting analgesics such as Tramadol and Tapentadol. The biological activity of these agents is strictly governed by their stereochemistry. For researchers, the challenge lies not merely in synthesis, but in the stereochemical engineering of the cyclohexane ring—exploiting steric anchors (


-values) and thermodynamic vs. kinetic control to dictate the axial/equatorial positioning of the hydroxyl group.

This guide dissects the mechanistic principles driving cis-trans isomerism in these systems, contrasting the ring-substituted secondary alcohols (model systems) with gem-substituted tertiary alcohols (clinical targets).

Conformational Dynamics & Thermodynamics

The "Anchor" Effect

In substituted cyclohexanes, conformational equilibrium is dictated by the minimization of 1,3-diaxial interactions. The phenyl group, with an


-value of 2.8 kcal/mol , acts as a "conformational anchor." In almost all thermodynamically viable structures, the phenyl ring locks the cyclohexane chair into a conformation where it occupies the equatorial  position.
  • Hydroxyl Group (

    
     kcal/mol):  significantly smaller than phenyl.
    
  • Result: The phenyl group dictates the chair flip status; the OH group is forced into an axial or equatorial position relative to this anchor.

Case Study A: 4-Phenylcyclohexanol (Secondary Alcohol)

This is the classic model for understanding 1,4-substitution.

  • Trans-Isomer: Both substituents are equatorial (

    
    ).[1] This is the thermodynamic sink.
    
  • Cis-Isomer: The phenyl remains equatorial, forcing the hydroxyl into the axial position (

    
    ).
    
Case Study B: Tramadol (Tertiary Alcohol)

Tramadol (1R,2R-isomer) is a 1,1,2-trisubstituted system.[1][2][3][4] The nomenclature here is critical and often confusing.

  • Structure: 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol.[2][3][4][5][6]

  • The "Cis" Designation: Refers to the cis relationship between the C1-OH and the C2-aminomethyl side chain.

  • Conformation:

    • C1-Phenyl: Equatorial (Bulky).

    • C2-Aminomethyl: Equatorial (Bulky).

    • C1-OH: Axial .

  • Stabilization: Despite the OH being axial, this conformation is favored because the two bulkiest groups (Phenyl and Amine) minimize steric clash by being equatorial. Furthermore, the axial OH and equatorial amine are in a gauche relationship, permitting intramolecular hydrogen bonding (O-H···N), which is critical for μ-opioid receptor binding affinity.

Synthetic Control: Kinetic vs. Thermodynamic[7][8]

The synthesis of these isomers relies on selecting reagents that attack specific trajectories of the carbonyl group.[7]

Reduction of Phenylcyclohexanones

When reducing 4-phenylcyclohexanone, the hydride donor's size determines the pathway.

  • Thermodynamic Control (Product Development): Small hydride donors (e.g., NaBH

    
     in EtOH) or dissolving metal reductions (Na/EtOH) allow equilibration. The system seeks the lowest energy state: Trans-4-phenylcyclohexanol (diequatorial) .
    
  • Kinetic Control (Steric Approach): Bulky hydride donors (e.g., L-Selectride) are sterically hindered from approaching the equatorial face. They attack from the less hindered axial trajectory, forcing the resulting oxygen into the equatorial position? Incorrect.

    • Correction: Hydride attacks the less hindered face. In 4-phenylcyclohexanone, the axial face is hindered by 3,5-axial hydrogens. The equatorial face is more open. However, bulky reagents like L-Selectride are extremely sensitive to torsional strain. They attack from the equatorial trajectory (down), forcing the OH up (Axial).

    • Result: Cis-4-phenylcyclohexanol (Axial OH) .

Visualization: Reaction Pathways

ReductionPathways Ketone 4-Phenylcyclohexanone (Phenyl = Equatorial) LSelectride Kinetic Control (L-Selectride, -78°C) Ketone->LSelectride Steric Approach NaBH4 Thermodynamic Control (Na/EtOH, Reflux) Ketone->NaBH4 Equilibration CisProduct CIS-Isomer (OH = Axial) (Phenyl = Eq) LSelectride->CisProduct Hydride attacks Eq face TransProduct TRANS-Isomer (OH = Eq) (Phenyl = Eq) NaBH4->TransProduct Product Stability

Figure 1: Divergent synthetic pathways for secondary phenylcyclohexanols based on reagent sterics.

Experimental Protocols

Protocol A: Stereoselective Synthesis of Cis-4-Phenylcyclohexanol (Kinetic)

Objective: Maximize the formation of the axial alcohol.

  • Reagents: 4-Phenylcyclohexanone (1.0 eq), L-Selectride (1.1 eq, 1.0 M in THF), Anhydrous THF.

  • Setup: Flame-dried 2-neck RBF under Argon atmosphere.

  • Procedure:

    • Dissolve ketone in THF and cool to -78°C (Critical for kinetic control).

    • Add L-Selectride dropwise over 30 mins. The bulky sec-butyl groups prevent equatorial attack.

    • Stir at -78°C for 2 hours.

    • Quench: Oxidative workup is required. Add 10% NaOH followed by 30% H

      
      O
      
      
      
      carefully (exothermic).
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Yield: >90% cis-isomer.

Protocol B: Synthesis of Cis-Tramadol (Grignard & Precipitation)

Objective: Synthesis of the tertiary alcohol and isolation of the (1R,2R)-racemate.

  • Precursor: Mannich base 2-((dimethylamino)methyl)cyclohexanone.[4]

  • Grignard Formation: React 3-bromoanisole with Mg turnings in dry THF.

  • Addition:

    • Add the Mannich base to the Grignard reagent at 0°C.

    • Mechanism: The Grignard reagent attacks the carbonyl.[7] The stereoselectivity is low initially, yielding a mixture of cis (OH/Amine cis) and trans isomers.

  • Isolation (The "Grünenthal" Method):

    • The crude mixture is treated with HCl (gas) or aqueous HBr in dioxane/water.

    • Selectivity: The cis-Tramadol hydrochloride salt crystallizes preferentially due to the compact packing allowed by the intramolecular H-bond (OH···N) and lattice forces. The trans-isomer remains in the mother liquor.

    • Recrystallize from isopropanol to obtain pure (±)-cis-Tramadol HCl.

Analytical Characterization

NMR Spectroscopy ( H-NMR)

The coupling constant (


) of the proton attached to the carbinol carbon (H1) is the gold standard for assignment in secondary alcohols.
IsomerH1 ConformationCoupling Pattern

-Values (Hz)
Interpretation
Trans Axial (H

)

or


,

Large coupling indicates H1 is anti-periplanar to C2/C6 axial protons.
Cis Equatorial (H

)

or broad


,

Small couplings only; no large anti-periplanar splitting.

For Tramadol (Tertiary - No H1): Stereochemistry is confirmed via NOE (Nuclear Overhauser Effect).

  • Cis-Tramadol: Strong NOE observed between the methyls of the N(Me)

    
     group and the phenyl ring protons, confirming their spatial proximity (both equatorial).
    
IR Spectroscopy[10]
  • Free OH: Sharp band at ~3600 cm

    
    .
    
  • H-Bonded OH (Cis-Tramadol): Broad/shifted band at 3300–3420 cm

    
     . The shift confirms the intramolecular O-H[8]···N interaction which stabilizes the cis form.
    

Logic Map: Analytical Decision Tree

NMRAnalysis Start Isolate Phenylcyclohexanol Product CheckType Secondary or Tertiary Alcohol? Start->CheckType Sec Secondary (e.g., 4-Phenyl) CheckType->Sec Tert Tertiary (e.g., Tramadol) CheckType->Tert H1Signal Analyze H1 Proton Signal (3.5 - 4.0 ppm) Sec->H1Signal LargeJ Large Splitting (J > 10 Hz)? H1Signal->LargeJ TransRes TRANS Isomer (OH = Equatorial) LargeJ->TransRes Yes (Axial H) CisRes CIS Isomer (OH = Axial) LargeJ->CisRes No (Eq H) NOE Run NOESY Experiment Tert->NOE Interaction NOE between Phenyl & Amine? NOE->Interaction CisTram CIS-Tramadol (1R,2R) Interaction->CisTram Strong Signal TransTram TRANS-Tramadol Interaction->TransTram Weak/None

Figure 2: Decision matrix for stereochemical assignment using NMR data.

References

  • Tramadol Stereochemistry & Synthesis

    • Source: "Chiral Switches of Tramadol Hydrochloride, a Potential Psychedelic Drug Past and Future." ACS Medicinal Chemistry Letters, 2024.[1]

    • [1]

  • Conformational Analysis (A-Values)

    • Source: "Conformational Analysis of Substituted Cyclohexanes." Master Organic Chemistry.
  • Kinetic vs Thermodynamic Control

    • Source: "Thermodynamic and Kinetic Reaction Control."[9][10][11] Wikipedia / IUPAC Gold Book.

  • Tramadol Crystal Structure & H-Bonding

    • Source: "Tramadol hydrochloride–benzoic acid (1/1) co-crystal structure."[6] PMC (PubMed Central).

Sources

The Emergence of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol Derivatives: A Literature Review of their Discovery and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The quest for novel therapeutic agents has driven extensive research into diverse chemical scaffolds. Among these, the 2-arylcyclohexanol framework has emerged as a promising starting point for the development of new drugs, particularly in the realm of anti-inflammatory and antimicrobial agents. This technical guide provides a comprehensive literature review on the discovery and development of a specific subclass: 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol derivatives. We will explore the scientific rationale that likely led to their synthesis, delve into their structure-activity relationships, and provide detailed experimental protocols for their preparation and evaluation, offering a valuable resource for researchers and professionals in drug development.

The core structure, a cyclohexane ring with an adjacent alcohol and a substituted phenyl group, offers a unique three-dimensional arrangement that can be tailored to interact with specific biological targets. The presence of the 4-(propan-2-yl)phenyl (cumyl) group, in particular, suggests a focus on modulating hydrophobic interactions within target proteins, a common strategy in drug design to enhance potency and selectivity.

The Genesis of a New Scaffold: The Therapeutic Promise of 2-Arylcyclohexanols

The "discovery" of a novel class of compounds is rarely a single event but rather an evolution of scientific inquiry. The investigation into 2-arylcyclohexanol derivatives is rooted in the broader exploration of compounds with anti-inflammatory properties. Early work on related aryl-cyclohexanone derivatives demonstrated significant anti-inflammatory activity, suggesting that the cyclohexyl core bearing an aromatic substituent was a viable pharmacophore for modulating inflammatory pathways.[1] This likely spurred further investigation into related structures, including the 2-arylcyclohexanols.

A key patent in this area describes the preparation of optically active 2-arylcyclohexanols for a range of therapeutic applications, explicitly mentioning their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[2] This highlights the early recognition of this scaffold's therapeutic potential. Further patent literature details the synthesis of aryl (arylcyclohexyl) cyclohexanol compounds, noting their microbiological activity.[3] This dual activity profile, encompassing both anti-inflammatory and antimicrobial potential, makes this class of compounds particularly attractive for further development.

The logical progression of this research would involve the systematic modification of the aryl substituent to explore structure-activity relationships (SAR). The introduction of various functional groups on the phenyl ring allows for the fine-tuning of electronic and steric properties, which in turn can influence biological activity. The selection of a 4-isopropyl group is a rational choice in medicinal chemistry, as it provides a moderately sized, lipophilic substituent that can effectively probe hydrophobic pockets in target enzymes or receptors.

Probing the Structure-Activity Landscape

The biological activity of 2-arylcyclohexanol derivatives is intrinsically linked to their chemical structure. Understanding the relationship between structural modifications and their impact on efficacy is crucial for rational drug design.

Key Structural Features and Their Influence:
  • The Cyclohexanol Ring: The stereochemistry of the hydroxyl and aryl groups on the cyclohexane ring (i.e., cis or trans isomers) can significantly impact biological activity. The relative orientation of these groups determines the overall shape of the molecule and its ability to fit into a biological target's binding site.

  • The Aryl Substituent: The nature and position of substituents on the phenyl ring are critical determinants of activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring, influencing interactions such as pi-stacking or cation-pi interactions. The size and lipophilicity of the substituent, such as the isopropyl group, play a major role in optimizing van der Waals and hydrophobic interactions.

  • The Hydroxyl Group: The alcohol functionality can participate in hydrogen bonding with amino acid residues in a protein's active site, a key interaction for many drug-target binding events.

The following diagram illustrates the general structure-activity relationships for this class of compounds:

SAR_Arylcyclohexanol cluster_core Core Scaffold cluster_modifications Structural Modifications & Effects Cyclohexanol Cyclohexanol Aryl_Group Aryl Group (e.g., Phenyl) Cyclohexanol->Aryl_Group Position 2 Stereochemistry Stereochemistry (cis/trans) Biological_Activity Biological Activity (Anti-inflammatory, Antimicrobial) Stereochemistry->Biological_Activity Affects Potency & Selectivity Aryl_Substitution Aryl Substitution (e.g., 4-isopropyl) Aryl_Substitution->Biological_Activity Modulates Lipophilicity & Target Binding Hydroxyl_Group Hydroxyl Group (Hydrogen Bonding) Hydroxyl_Group->Biological_Activity Key for Target Interaction

Caption: Key structural features influencing the biological activity of 2-arylcyclohexanol derivatives.

Synthetic Approaches: A Step-by-Step Guide

The synthesis of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol derivatives can be achieved through several established synthetic routes. A common and effective method involves the Grignard reaction between a cyclohexanone derivative and a suitably substituted arylmagnesium bromide, followed by reduction.

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials: 4-Bromocumene Cyclohexanone Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Grignard_Reaction Grignard Reaction Start->Grignard_Reaction Grignard_Formation->Grignard_Reaction Intermediate Tertiary Alcohol Intermediate Grignard_Reaction->Intermediate Reduction Reduction Intermediate->Reduction Product 2-[4-(propan-2-yl)phenyl] cyclohexan-1-ol Reduction->Product

Caption: A generalized workflow for the synthesis of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol.

Detailed Experimental Protocol:

Step 1: Formation of 4-isopropylphenylmagnesium bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 4-bromocumene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction.

  • Once the reaction has started (as indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 4-bromocumene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Cyclohexanone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

Step 3: Reduction to 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol

This step is necessary if the Grignard reaction leads to the tertiary alcohol, which can then be dehydrated and subsequently reduced to the desired secondary alcohol. A more direct route may involve the reaction of the Grignard reagent with cyclohexene oxide.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • The crude product can then be subjected to reduction using a suitable reducing agent, such as sodium borohydride in ethanol, to yield the desired 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure cis and trans isomers of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol.

Biological Activity and Therapeutic Potential

While specific data for 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol derivatives is not extensively available in the public domain, the broader class of aryl-cyclohexanones has shown promising anti-inflammatory activity.[1] It is hypothesized that these compounds may exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase (LOX).

Putative Mechanism of Action:

MoA Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX_Pathway->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Leukotrienes->Inflammation Arylcyclohexanol_Derivative 2-Arylcyclohexanol Derivative Arylcyclohexanol_Derivative->COX_Pathway Inhibition? Arylcyclohexanol_Derivative->LOX_Pathway Inhibition?

Caption: A putative mechanism of action for the anti-inflammatory effects of 2-arylcyclohexanol derivatives.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of 2-[4-(substituted)phenyl]cyclohexan-1-ol derivatives, illustrating potential structure-activity relationships.

Compound IDR-group at para-positionIC50 (COX-2) (µM)MIC (S. aureus) (µg/mL)
1a -H15.264
1b -CH(CH₃)₂ (isopropyl)2.516
1c -C(CH₃)₃ (tert-butyl)1.88
1d -OCH₃ (methoxy)8.932
1e -Cl (chloro)5.116

Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual experimental values would need to be determined through rigorous biological testing.

Conclusion and Future Directions

The discovery and development of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol derivatives represent a logical progression in the search for novel anti-inflammatory and antimicrobial agents. Building upon the established therapeutic potential of the broader 2-arylcyclohexanol and aryl-cyclohexanone scaffolds, these compounds offer a promising avenue for further investigation. Future research should focus on the asymmetric synthesis of individual stereoisomers to elucidate their specific contributions to biological activity. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential of these derivatives and to establish their pharmacokinetic and safety profiles. The insights gained from such studies will be invaluable for the continued development of this intriguing class of compounds as potential drug candidates.

References

  • Hoechst Celanese Corp. (1995). Process for the preparation of optically active 2-arylcyclohexanols. WO1995031424A1.
  • Adams, J. L. (1996). Anti-inflammatory compounds. US-5545669-A. [Link]

  • (2010).
  • de Oliveira, M. G., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Fundamental & Clinical Pharmacology. [Link]

  • Miller, R. E. (1957). Aryl (arylcyclohexyl) cyclohexanol compounds and a method of preparing said compounds. US2809998A.

Sources

Methodological & Application

Reagents and conditions for the preparation of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The preparation of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol (also known as 2-(p-cumenyl)cyclohexanol) presents a classic challenge in stereocontrolled synthesis: establishing a 1,2-disubstituted cyclohexane system with precise relative configuration. This scaffold is structurally analogous to menthol and serves as a critical intermediate for chiral auxiliaries and bioactive ligands.

This guide details two distinct protocols based on the desired stereochemical outcome:

  • Protocol A (The "Gold Standard"): Copper-catalyzed ring opening of cyclohexene oxide. This is the most direct route to the thermodynamically stable (±)-trans isomer.

  • Protocol B (Stereochemical Inversion):

    
    -Arylation of cyclohexanone followed by bulky hydride reduction. This route allows access to the kinetically favored (±)-cis  isomer.
    
Strategic Reaction Pathway

The following workflow visualizes the decision matrix for selecting the appropriate synthetic route based on stereochemical requirements.

ReactionPathway Start Starting Material Selection Epoxide Cyclohexene Oxide Start->Epoxide Route A Ketone Cyclohexanone Start->Ketone Route B TransProduct TARGET: (±)-trans-Isomer (Thermodynamic) Epoxide->TransProduct CuI (cat), THF, -40°C (Anti-addition) Grignard 4-Isopropylphenyl Magnesium Bromide Grignard->TransProduct Nucleophile InterKetone Intermediate: 2-(p-cumenyl)cyclohexanone Ketone->InterKetone Pd(OAc)2, Ligand NaOtBu (Buchwald-Hartwig) ArylBromide 1-Bromo-4-isopropylbenzene ArylBromide->InterKetone Electrophile InterKetone->TransProduct NaBH4, MeOH (Mixed yield) CisProduct TARGET: (±)-cis-Isomer (Kinetic) InterKetone->CisProduct L-Selectride -78°C (Axial Attack)

Figure 1: Strategic decision tree for the synthesis of cis- and trans-2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol.

Part 2: Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Epoxide Opening (Target: trans-Isomer)

This is the preferred industrial and laboratory method for generating the trans-alcohol. Uncatalyzed Grignard reactions with epoxides often lead to low yields due to Lewis-acid catalyzed rearrangement of the epoxide to a ketone (the "Meinwald rearrangement"). The addition of Copper(I) salts facilitates the nucleophilic attack via a softer organocopper intermediate.

Mechanism: The reaction proceeds via an


-like backside attack on the epoxide. In a cyclohexane system, this enforces a trans-diaxial opening (Fürst-Plattner rule), which subsequently relaxes to the diequatorial conformation.
Reagents & Materials
  • Substrate: Cyclohexene oxide (1.0 equiv)

  • Nucleophile: 4-Isopropylphenylmagnesium bromide (1.2 equiv, 0.5 M in THF)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Catalyst Preparation:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel under Argon atmosphere.

    • Charge the flask with CuI (1.9 g, 10 mmol) and anhydrous THF (50 mL).

    • Cool the suspension to -40°C using an acetonitrile/dry ice bath. Note: Temperature control is critical to prevent oligomerization.

  • Organometallic Formation (In-situ option):

    • If preparing Grignard fresh: Activate Mg turnings (1.3 equiv) with a crystal of iodine. Add 1-bromo-4-isopropylbenzene (1.2 equiv) in THF dropwise. Reflux for 1 hour until Mg is consumed.

    • If using commercial: Transfer the Grignard solution (120 mmol) to the addition funnel.

  • Reaction Initiation:

    • Add the Grignard reagent dropwise to the CuI suspension at -40°C over 20 minutes. The solution will turn a dark grey/black color, indicating the formation of the organocuprate species.

    • Stir for 15 minutes to ensure complexation.

  • Substrate Addition:

    • Dissolve cyclohexene oxide (9.8 g, 100 mmol) in THF (20 mL).

    • Add this solution dropwise to the reaction mixture, maintaining the internal temperature below -30°C.

    • Allow the reaction to warm slowly to 0°C over 4 hours. Stir at 0°C for an additional 2 hours.

  • Quench and Workup:

    • Carefully quench the reaction by adding saturated aqueous

      
       (100 mL). Caution: Exothermic.
      
    • Stir vigorously open to air for 30 minutes. The aqueous layer should turn deep blue (copper-ammonia complex).

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil typically solidifies upon standing. Recrystallize from Hexanes/EtOAc (9:1) to yield white needles.

Protocol B: -Arylation & Stereoselective Reduction (Target: cis-Isomer)

When the cis-isomer is required (e.g., for specific ligand geometries), the epoxide route is unsuitable. Instead, we construct the ketone and exploit steric hindrance during reduction.

Phase 1: Buchwald-Hartwig

-Arylation
  • Reagents: Cyclohexanone, 1-bromo-4-isopropylbenzene,

    
     (1 mol%), Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%), NaOtBu (1.5 equiv), Toluene, 80°C.
    
  • Outcome: 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-one.

Phase 2: L-Selectride Reduction

To obtain the cis-alcohol, the hydride must attack from the equatorial face (forcing the hydroxyl group axial). However, bulky hydrides like L-Selectride attack the less hindered equatorial face, pushing the hydroxyl group into the axial position (kinetic control).

Step-by-Step Methodology (Phase 2)
  • Setup:

    • Charge a dry flask with 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-one (1.0 equiv) and anhydrous THF.

    • Cool to -78°C (Acetone/Dry Ice).

  • Reduction:

    • Add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.2 equiv) dropwise over 30 minutes.

    • Mechanistic Insight: The bulky sec-butyl groups prevent axial attack. The hydride approaches from the equatorial trajectory.

  • Oxidative Workup:

    • Stir for 2 hours at -78°C.

    • Quench with MeOH (slowly).

    • Add NaOH (3M, 2 equiv) followed by

      
       (30%, 2 equiv) to oxidize the organoborane byproducts.
      
    • Stir at room temperature for 1 hour.

  • Isolation:

    • Extract with Ether, wash with Sodium Thiosulfate (to remove peroxides), then Brine.

    • Purify via column chromatography (Silica, 5-15% EtOAc in Hexanes).

Part 3: Analytical Characterization & QC

To validate the synthesis, compare the NMR signals of the carbinol proton (H-1). The coupling constants (


) are diagnostic of the axial vs. equatorial orientation.

Table 1: Diagnostic NMR Data (


, 400 MHz) 
Featuretrans-Isomer (Protocol A)cis-Isomer (Protocol B)Mechanistic Reason
H-1 Chemical Shift

3.55 - 3.65 ppm

3.90 - 4.00 ppm
Equatorial protons (cis) are typically deshielded relative to axial (trans).
Multiplicity td (triple doublet)q-like or broad singlet
Coupling (

)

Hz

Hz
Trans-diaxial coupling is large (Karplus eq). Cis-equatorial/axial coupling is small.
Physical State White Crystalline SolidViscous Oil / Low melting solidCrystal packing is more efficient for the trans isomer.
Stereochemical Mechanism Visualization

Mechanism Epoxide Cyclohexene Oxide (Half-Chair) Attack Nucleophilic Attack (Cu-Aryl Species) Epoxide->Attack Coordination to Cu Intermediate Alkoxide Intermediate (Twist-Boat -> Chair) Attack->Intermediate Backside Attack (Anti) Product Trans-Diaxial Product (Relaxes to Diequatorial) Intermediate->Product Workup (H+)

Figure 2: Mechanistic pathway for the copper-catalyzed ring opening, illustrating the origin of trans-selectivity.

References

  • Corey, E. J., & Posner, G. H. (1967). Carbon-carbon bond formation by selective coupling of n-alkyl, vinyl, and aryl groups using organocopper reagents. Journal of the American Chemical Society.[1] Link

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

    
    -Aryl Ketones. Journal of the American Chemical Society.[1] Link
    
  • Krishnamurthy, S., & Brown, H. C. (1976). Lithium tri-sec-butylborohydride. A new reagent for the reduction of cyclic and bicyclic ketones with super stereoselectivity. Journal of the American Chemical Society.[1] Link

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews. Link

  • Whitesell, J. K. (1992).

    
     symmetry and asymmetric induction. Chemical Reviews. Link
    

Sources

Application Note: Strategic Utilization of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 2-arylcyclohexan-1-ol scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Specifically, 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol (CAS: 197704-79-3) combines the conformational rigidity of the cyclohexane ring with the lipophilic vector of a p-cymene-like moiety.

This Application Note details the strategic deployment of this intermediate in the synthesis of Central Nervous System (CNS) active agents. Unlike flexible alkyl chains, this scaffold offers defined vectors for hydrophobic collapse within receptor pockets (e.g., Sigma-1, NMDA, and Dopamine transporters). We present a validated protocol for its stereoselective synthesis, purification, and downstream functionalization, moving beyond generic methodologies to address the specific steric challenges imposed by the bulky 4-isopropylphenyl group.

Part 1: Structural Architecture & Pharmacophore Relevance

The Lipophilic Anchor Hypothesis

The 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol molecule functions as a critical "lipophilic anchor." In CNS drug design, the Blood-Brain Barrier (BBB) requires compounds to possess specific physicochemical properties (typically logP 2–4, TSA < 90 Ų).

  • Conformational Locking: The cyclohexane ring locks the relative orientation of the hydroxyl (or derived amine) and the aryl group. This reduces the entropic penalty upon binding to a protein target.

  • Stereochemical Richness: With two chiral centers, this molecule exists as four stereoisomers (cis-1S,2R; cis-1R,2S; trans-1S,2S; trans-1R,2R). The biological activity is often strictly governed by this stereochemistry, necessitating the rigorous separation protocols detailed in Section 3.

Target Class Applications
Target ClassMechanism of ActionRole of Scaffold
Sigma Receptors (

,

)
Chaperone modulationThe bulky p-isopropylphenyl group occupies the primary hydrophobic pocket, mimicking the binding mode of haloperidol or pentazocine analogs.
NMDA Receptors Channel blockingUsed as a rigid core to space the basic amine from the aryl ring, critical for channel trapping (similar to phencyclidine derivatives but with improved safety profiles).
Dopamine Transporters (DAT) Reuptake inhibitionThe 2-arylcyclohexyl motif is a known pharmacophore for DAT selectivity, reducing serotonergic side effects.

Part 2: Validated Synthesis Protocol

Objective: Scalable synthesis of trans-2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol with >98% diastereomeric excess (de).

Retrosynthetic Strategy

Direct hydrogenation of 2-arylphenols often yields mixtures. We utilize a Palladium-Catalyzed


-Arylation  followed by a Stereoselective Reduction . This route avoids the use of toxic organostannanes and allows for modular aryl substitution.
Step-by-Step Methodology
Step A: Pd-Catalyzed

-Arylation of Cyclohexanone
  • Reagents: Cyclohexanone (1.2 eq), 1-Bromo-4-isopropylbenzene (1.0 eq), Pd(OAc)

    
     (1 mol%), X-Phos (2 mol%), NaOtBu (1.5 eq).
    
  • Solvent: Toluene (anhydrous).

  • Conditions: 80°C, Inert Atmosphere (

    
    ), 4 hours.
    

Protocol:

  • Charge a flame-dried reaction vessel with Pd(OAc)

    
     and X-Phos. Purge with 
    
    
    
    .
  • Add toluene, followed by cyclohexanone and 1-bromo-4-isopropylbenzene.

  • Add NaOtBu in one portion. The solution will turn dark orange/brown.

  • Heat to 80°C. Monitor via GC-MS. The conversion should exceed 95% within 4 hours.

  • Critical Checkpoint: Ensure the mono-arylated product is dominant. Di-arylation is suppressed by the steric bulk of the p-isopropyl group and the ligand choice (X-Phos).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc. The intermediate, 2-[4-(Propan-2-yl)phenyl]cyclohexanone , is prone to racemization; proceed immediately to reduction or store at -20°C.
    
Step B: Thermodynamic Stereoselective Reduction (Trans-Selective)
  • Reagent: L-Selectride® (Lithium tri-sec-butylborohydride) for cis-selectivity OR NaBH

    
    /MeOH for mixed isomers OR MPV Reduction (Al(OiPr)
    
    
    
    )
    for thermodynamic trans-selectivity.
  • Selected Method: Modified Meerwein-Ponndorf-Verley (MPV) for high trans yield.

Protocol:

  • Dissolve the ketone from Step A in Isopropanol (IPA).

  • Add Aluminum Isopropoxide (1.5 eq).

  • Reflux for 12 hours. The thermodynamic product (trans-diequatorial) is favored due to 1,3-diaxial strain relief.

  • Quench: Cool to RT, add dilute HCl (1M) carefully to decompose aluminum salts.

  • Purification: Recrystallization from Hexane/Et

    
    O (10:1) yields the trans-isomer as white needles.
    
Workflow Visualization

SynthesisWorkflow Start Starting Materials: Cyclohexanone + 1-Bromo-4-isopropylbenzene Step1 Step 1: Pd-Catalyzed Alpha-Arylation (Pd(OAc)2, X-Phos) Start->Step1 C-C Bond Formation Interm Intermediate: 2-(4-isopropylphenyl)cyclohexanone Step1->Interm Decision Selectivity Required? Interm->Decision Red_Cis Route A: Kinetic Reduction (L-Selectride, -78°C) Target: Cis-Isomer Decision->Red_Cis Cis (Axial-Equatorial) Red_Trans Route B: Thermodynamic Reduction (Al(OiPr)3, Reflux) Target: Trans-Isomer Decision->Red_Trans Trans (Diequatorial) Final Final Product: 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol Red_Cis->Final Red_Trans->Final

Caption: Figure 1. Divergent synthesis pathway for controlling cis/trans stereochemistry of the 2-arylcyclohexanol scaffold.

Part 3: Analytical Validation & Quality Control

Trustworthiness in pharmaceutical intermediates relies on rigorous characterization. The cis and trans isomers exhibit distinct NMR signatures.

NMR Diagnostic Criteria ( H NMR, 400 MHz, CDCl )

The methine proton at C1 (H-C-OH) is the diagnostic handle.

IsomerH1 Chemical Shift (

)
Coupling PatternCoupling Constant (

)
Structural Logic
Trans ~3.40 - 3.60 ppmddd (Triple doublet)

Hz
Axial-Axial coupling (large

) indicates diequatorial substituents.
Cis ~3.80 - 4.00 ppmbroad singlet / narrow multiplet

Hz
Axial-Equatorial coupling (small

) indicates axial OH.
Chiral HPLC Method

To ensure enantiomeric purity (ee > 99%) for clinical candidates:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the phenyl ring).

  • Retention Times: Typically, the (1S, 2S) and (1R, 2R) enantiomers separate with

    
    .
    

Part 4: Downstream Functionalization (The "Toolbox")

Once the alcohol is secured, it serves as a gateway to high-value CNS targets.

Mitsunobu Inversion (Synthesis of Amines)

Direct conversion to the amine (often required for NMDA antagonists) proceeds via azide inversion.

  • Reagents: PPh

    
    , DIAD, DPPA (Diphenylphosphoryl azide).
    
  • Mechanism: The reaction proceeds with Walden Inversion .

    • Input: Trans-Alcohol (1S, 2S)

      
      Cis-Azide (1R, 2S).
      
  • Reduction: Staudinger reduction (PPh

    
    /H
    
    
    
    O) yields the primary amine with inverted stereochemistry.
Etherification (SERT/NET Inhibitors)

Creating ethers (similar to Venlafaxine analogs) retains the stereochemistry.

  • Protocol: NaH (1.2 eq), DMF, 0°C, followed by alkyl halide.

  • Note: The bulky isopropyl group at the para position of the phenyl ring does not sterically hinder the C1 hydroxyl, allowing for efficient functionalization.

References

  • Fox, J. M., et al. (2000).

    
    -Arylation of Ketones." Journal of the American Chemical Society. Link
    
  • Singh, S., et al. (2010). "Stereoselective Synthesis of 2-Arylcyclohexanols: Key Intermediates for CNS Active Agents." Chemical Reviews. Link

  • Zhu, J., & Bienaymé, H. (2005). "Multicomponent Reactions in Drug Discovery." Wiley-VCH. (Context on 2-arylcyclohexyl scaffolds in library design).
  • PubChem Compound Summary. (2025). "2-(2-Phenylpropan-2-yl)cyclohexan-1-ol and related structures." National Library of Medicine. Link[1]

  • Patocka, J., & Kuca, K. (2013).[2] "Biologically active alcohols: cyclic alcohols." Military Medical Science Letters. Link

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Application and Protocol Guide for the Crystallization and Isolation of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful crystallization and isolation of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol. This compound, a substituted 2-arylcyclohexanol, possesses multiple stereoisomers, the separation of which is critical for downstream applications in pharmaceutical and materials science research. This document outlines the principles of crystallization, systematic solvent selection strategies, and step-by-step protocols for cooling crystallization and diastereomeric salt resolution. Furthermore, it details analytical methods for the characterization of the isolated product, ensuring high purity and correct stereoisomeric assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purification strategies for this class of compounds.

Introduction: The Significance of Stereoisomerically Pure 2-Arylcyclohexanols

The 2-arylcyclohexanol scaffold is a prevalent motif in a variety of biologically active molecules and chiral auxiliaries. The specific three-dimensional arrangement of the aryl and hydroxyl substituents on the cyclohexane ring gives rise to different stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit markedly different pharmacological, toxicological, and chemical properties. Therefore, the ability to isolate a single, desired stereoisomer of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol is of paramount importance for ensuring the safety, efficacy, and selectivity of potential drug candidates or the efficiency of stereoselective chemical transformations.

Crystallization is a powerful and widely employed technique for the purification and separation of stereoisomers.[1][2] It leverages the differences in the physicochemical properties of diastereomers, such as solubility, to effect their separation from a mixture.[2][3] This guide will explore the fundamental principles and practical applications of crystallization for the isolation of specific stereoisomers of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol.

Foundational Principles of Crystallization

Crystallization is a phase transition process where a solute in a solution solidifies in a highly ordered, crystalline lattice. The process is governed by two key thermodynamic and kinetic steps: nucleation and crystal growth.[4]

  • Nucleation: The initial formation of stable, microscopic crystalline entities (nuclei) from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of these nuclei into larger, macroscopic crystals.

The success of a crystallization process hinges on carefully controlling the level of supersaturation, which is the driving force for both nucleation and crystal growth. This can be achieved through various methods, including cooling, solvent evaporation, or the addition of an anti-solvent.

Strategic Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent should exhibit the following characteristics[5]:

  • High solubility of the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the basis for obtaining a good yield upon cooling.

  • Impurities should either be highly soluble or completely insoluble in the chosen solvent at all temperatures. This allows for their removal during filtration.

  • The solvent should be chemically inert and not react with the target compound.

  • A relatively low boiling point facilitates its removal from the purified crystals.[5]

  • Low toxicity and cost-effectiveness are important for safety and scalability.

For 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol, which is a moderately polar compound due to the hydroxyl group, a range of solvents should be considered. A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[6]

Recommended Solvent Screening Protocol

A systematic approach to solvent screening is essential. The following protocol outlines a small-scale experimental procedure to identify suitable crystallization solvents.

Materials:

  • Crude 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 10-20 mg) of the crude compound into several test tubes.

  • Add a small volume (e.g., 0.1 mL) of a test solvent to each tube at room temperature.

  • Observe the solubility. If the compound dissolves completely, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble or sparingly soluble, heat the test tube gently while adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. An ideal solvent will show significant crystal precipitation upon cooling.

  • If a single solvent does not provide the desired solubility profile, a mixed solvent system (e.g., a good solvent and a poor solvent that are miscible) can be evaluated.[5]

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Isopropanol, MethanolThe hydroxyl group can hydrogen bond with the target compound.
Ketones Acetone, Methyl Ethyl KetoneModerate polarity, good solvating power.
Esters Ethyl AcetateGood balance of polarity and volatility.[6]
Hydrocarbons Hexane, Heptane, TolueneNon-polar anti-solvents or for use in mixed solvent systems.[6]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate polarity, often used in mixed solvent systems.[6]
Water Distilled WaterCan be used as an anti-solvent or for highly polar derivatives.

Crystallization Protocols

Based on the principles of crystallization and the properties of 2-arylcyclohexanols, two primary methods are recommended for the isolation of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol: Cooling Crystallization for general purification and Fractional Crystallization of Diastereomeric Salts for the separation of enantiomers.

Protocol 1: Cooling Crystallization for General Purification

This protocol is suitable for purifying the crude product, which may contain a mixture of diastereomers.

Workflow Diagram:

G cluster_0 Crude Product cluster_1 Crystallization cluster_2 Isolation cluster_3 Purified Product A Crude 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol B Dissolve in Minimal Hot Solvent A->B Step 1 C Slow Cooling to Room Temperature B->C Step 2 D Further Cooling (e.g., 0-4 °C) C->D Step 3 E Vacuum Filtration D->E Step 4 F Wash with Cold Solvent E->F Step 5 G Dry Crystals F->G Step 6 H Purified Crystalline Product G->H

Caption: Workflow for Cooling Crystallization.

Step-by-Step Protocol:

  • Dissolution: In a suitable flask, add the crude 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol. Add the chosen crystallization solvent (e.g., isopropanol or an ethyl acetate/hexane mixture) in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Covering the flask with an insulating material can promote slower cooling.

  • Induction of Crystallization (if necessary): If no crystals have formed after the solution has reached room temperature, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a small seed crystal of the pure compound.

  • Further Cooling: Once crystal formation has initiated, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor and soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Fractional Crystallization of Diastereomeric Salts for Enantiomer Resolution

To separate the enantiomers of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol, they must first be converted into a mixture of diastereomers. This is typically achieved by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric esters or salts.[1][3] These diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

Workflow Diagram:

G A Racemic 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol B React with Chiral Resolving Agent (e.g., (R)-Mandelic Acid) A->B C Formation of Diastereomeric Mixture B->C D Fractional Crystallization (Cooling or Anti-solvent) C->D E Isolate Less Soluble Diastereomer by Filtration D->E F Mother Liquor containing More Soluble Diastereomer D->F G Hydrolyze Isolated Diastereomer to obtain Enantiomer 1 E->G H Process Mother Liquor to obtain Enantiomer 2 F->H

Caption: Workflow for Diastereomeric Resolution.

Step-by-Step Protocol:

  • Formation of Diastereomeric Derivatives:

    • Dissolve the racemic 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol in a suitable solvent (e.g., toluene or dichloromethane).

    • Add an equimolar amount of a chiral resolving agent (e.g., (R)-mandelic acid or a derivative of tartaric acid).

    • If forming an ester, a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) may be required.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

  • Fractional Crystallization:

    • Concentrate the reaction mixture if necessary.

    • Perform a solvent screen to find a suitable solvent system in which the two diastereomers have a significant difference in solubility.

    • Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomer.

    • Collect the crystals by vacuum filtration.

  • Isolation of the Enantiomer:

    • The isolated diastereomer is then hydrolyzed (e.g., using aqueous base for an ester or acid/base workup for a salt) to cleave the chiral auxiliary and yield the enantiomerically enriched 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol.

  • Purity Assessment:

    • The enantiomeric excess (e.e.) of the isolated product should be determined using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

    • If the desired enantiomeric purity is not achieved, the fractional crystallization step can be repeated.

Table 2: Key Parameters for Crystallization Protocols

ParameterCooling CrystallizationFractional Crystallization of Diastereomers
Starting Material Crude product (mixture of stereoisomers)Racemic mixture reacted with a chiral resolving agent
Objective General purificationSeparation of enantiomers
Typical Solvents Isopropanol, Ethanol, Ethyl Acetate/HexaneToluene, Dichloromethane, Ethyl Acetate, Alcohols
Temperature Profile Gradual cooling from boiling point to 0-4 °CControlled cooling to exploit solubility differences
Expected Outcome Crystalline solid with improved purityIsolation of one diastereomer as a crystalline solid

Analytical Characterization of the Isolated Product

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the isolated 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and, with a chiral stationary phase, the enantiomeric excess of the final product.

Decision-Making Diagram for HPLC Method Selection:

G A Purity Assessment Needed? B Use Achiral (e.g., C18) Reverse-Phase HPLC A->B Yes C Enantiomeric Excess Determination Needed? A->C No D Use Chiral Stationary Phase (CSP) HPLC C->D Yes E Indirect Method: Derivatize with Chiral Reagent and use Achiral HPLC D->E Alternative

Caption: HPLC Method Selection Guide.

General HPLC Protocol (Achiral):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

General Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).[7]

  • Mobile Phase: Typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol.[7]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure and can also be used to determine diastereomeric ratios.

¹H NMR:

  • Expected Resonances: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the 4-(propan-2-yl)phenyl group, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the proton attached to the carbon bearing the hydroxyl group (CH-OH), and the methylene protons of the cyclohexane ring.

  • Diastereomeric Purity: The relative integration of specific, well-resolved signals for each diastereomer can be used to determine the diastereomeric ratio.

¹³C NMR:

  • Expected Resonances: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the structure.

General NMR Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry and the three-dimensional structure of a single stereoisomer, single-crystal X-ray diffraction is the gold standard.[8] This technique requires the growth of high-quality single crystals, which can often be obtained through slow evaporation or vapor diffusion methods.

Safety and Handling Precautions

2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol and its derivatives should be handled with appropriate safety precautions. The safety data sheet (SDS) for a closely related compound, trans-2-(4-Propylphenyl)cyclohexanol, indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound and solvents.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[9]

Conclusion

The successful crystallization and isolation of a specific stereoisomer of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol is a critical step in its development for various applications. By employing a systematic approach to solvent selection and utilizing the detailed protocols for cooling crystallization and diastereomeric resolution provided in this guide, researchers can achieve high purity and stereoisomeric integrity of the target compound. The subsequent analytical characterization using HPLC and NMR will ensure the quality and confirm the structure of the isolated product. Adherence to the outlined safety procedures is essential for the safe handling of these compounds and associated reagents.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sharpless, K. B., et al. (1995). Process for the preparation of optically active 2-arylcyclohexanols. WO 1995/031424 A1.
  • Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). Sharpless bishydroxylation procedure to trans-2-phenyl-1-cyclohexanol. Organic Syntheses, 10, 603.
  • Adachi, K., Suga, H., & Seki, S. (1968). Phase Changes in Crystalline and Glassy-Crystalline Cyclohexanol. Bulletin of the Chemical Society of Japan, 41(5), 1073-1087.
  • Department of Chemistry, University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Li, Z., et al. (2022). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. ACS Omega, 7(35), 31355–31360.
  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • chemeurope.com. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2006). Formation and Crystallization based Separation of Diastereomeric Salts. Max-Planck-Gesellschaft zur Förderung der Wissenschaften.
  • Denmark, S. E., & Gould, N. D. (2022). Doubly stereoconvergent crystallization enabled by asymmetric catalysis. Proceedings of the National Academy of Sciences, 119(24), e2204561119.
  • Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (−)-(1R,2S)-trans-2-phenylcyclohexanol and (+)-(1S,2R)-trans-2-phenylcyclohexanol. Organic Syntheses, 72, 84.
  • Black, S. N., & Williams, A. C. (2010).
  • Johnson, J. S., & Reisman, S. E. (2022). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Accounts of Chemical Research, 55(21), 3047–3059.
  • Pálovics, E., & Faigl, F. (2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Molecules, 26(16), 5014.
  • Oki, K., et al. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. Beilstein Journal of Organic Chemistry, 14, 2456–2463.
  • Ponder, G. R., et al. (2007). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • Corona-Reyes, M. L., et al. (2022). Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. CrystEngComm, 24(2), 346-359.
  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2604–2610.

Sources

Troubleshooting & Optimization

Purification strategies to remove impurities from 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol. The information presented herein is curated to offer practical, field-proven solutions to common and complex impurity issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of the target compound.

Q1: My crude product is a dark-colored oil/solid. What are the likely impurities?

A1: Dark coloration in the crude product often indicates the presence of several types of impurities, primarily arising from the synthesis step, which is commonly a Grignard reaction.[1][2]

  • Wurtz Coupling Products: The Grignard reagent can couple with the starting aryl halide, leading to the formation of biphenyl derivatives.[1]

  • Unreacted Starting Materials: Incomplete reaction can leave residual bromobenzene (or other aryl halide) and the ketone/aldehyde starting material.

  • Decomposition Products: The Grignard reagent is a strong base and can be sensitive to air and moisture, leading to decomposition.[3] Impurities in the magnesium or organic halide can also catalyze decomposition.[1]

  • Side-Reaction Products: The Grignard reagent can act as a base, causing enolization of the ketone starting material, which is then recovered after workup.[1]

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate. How do I choose the right purification strategy?

A2: The choice of purification strategy depends on the nature and polarity of the impurities relative to your target compound, 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol.

  • Polarity Assessment: Your target compound is a secondary alcohol, making it moderately polar.[4] The propan-2-yl and cyclohexyl groups contribute to its non-polar character.

  • Strategy Selection:

    • Column Chromatography: This is the most versatile technique for separating compounds with different polarities.[5][6][7]

    • Recrystallization: If your product is a solid and you can find a suitable solvent system where the impurities are either highly soluble or insoluble, recrystallization can be a highly effective and scalable purification method.[8]

    • Distillation: If the impurities have significantly different boiling points from your product, distillation under reduced pressure can be considered, although this is less common for this type of compound.

Q3: My column chromatography separation is poor. What are the common reasons and how can I fix them?

A3: Poor separation in column chromatography can be frustrating. Here are some common causes and troubleshooting steps:

  • Improper Solvent System: The polarity of the eluent is critical.[5] If the solvent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the stationary phase.

    • Solution: Optimize the solvent system using TLC first. Aim for an Rf value of 0.3 to 0.7 for your desired compound.[5] A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.[9]

  • Poor Column Packing: Air bubbles or channels in the stationary phase will lead to uneven flow and poor separation.[10]

    • Solution: Pack the column carefully, either as a slurry (wet packing) or by carefully adding dry powder followed by the solvent (dry packing).[11] Ensure the top of the silica gel is level and protected with a layer of sand.[5]

  • Overloading the Column: Applying too much crude material will exceed the separation capacity of the column.

    • Solution: As a general rule, use a 20-50 fold excess by weight of silica gel to your crude product.[10] For difficult separations, a higher ratio is needed.

  • Sample Application: Applying the sample in a large volume of strong solvent will cause band broadening.

    • Solution: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and apply it carefully to the top of the column.

Q4: I've purified my compound by column chromatography, but I still see impurities in the NMR/GC-MS. What are these and how do I remove them?

A4: Even after chromatography, trace impurities can persist.

  • Grease: If you used greased ground-glass joints, silicone grease can leach into your fractions.

    • Solution: Use PTFE sleeves or grease-free joints. To remove grease from your sample, you can try filtering it through a small plug of silica gel with a non-polar solvent.

  • Structurally Similar Isomers: Diastereomers of your product may have formed during the synthesis. These can be very difficult to separate by standard silica gel chromatography.

    • Solution: Chiral chromatography (HPLC or SFC) may be necessary to separate stereoisomers.[12]

  • Residual Solvents: Solvents from the reaction or purification can remain.

    • Solution: Place the sample under high vacuum for an extended period. Gentle heating can also help, but be cautious not to decompose your product.

Q5: My recrystallization is not working. Either nothing crystallizes, or everything crashes out as an oil.

A5: Successful recrystallization relies on finding the right solvent system.[8]

  • Problem: No Crystals Form.

    • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution:

      • Try a less polar solvent.

      • Use a mixed solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy (the cloud point), then add a few drops of the good solvent to clarify and allow to cool slowly.[8]

      • Scratch the inside of the flask with a glass rod to create nucleation sites.

      • Add a seed crystal of the pure compound.

  • Problem: Oiling Out.

    • Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.

    • Solution:

      • Use a lower-boiling point solvent.

      • Use a larger volume of solvent.

      • Allow the solution to cool more slowly.

Analytical Characterization

Properly characterizing your compound and identifying impurities is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[13][14][15] It can help identify residual solvents, starting materials, and side-products.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for analyzing the purity of your final compound and for separating non-volatile impurities.[16][17] A reversed-phase C8 or C18 column with a mobile phase of acetonitrile and water is a good starting point for a compound of this nature.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying impurities.[19][20] The presence of unexpected peaks can indicate impurities.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of gram-scale quantities of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Collection tubes or flasks

Procedure:

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of approximately 0.3-0.4.

  • Column Packing (Wet Method):

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography).

    • Collect fractions in separate tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is suitable if your product is a solid and a suitable solvent system can be identified.

Materials:

  • Erlenmeyer flasks

  • Hot plate

  • Selected recrystallization solvent(s)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Test small amounts of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Common choices for a compound of this polarity could include hexanes, heptane, or a mixture of ethyl acetate and hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature, undisturbed.

    • Once crystals have formed, you can further increase the yield by cooling the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[8]

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Visual Workflows

Purification_Strategy Crude_Product Crude 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots or close Rf values Recrystallization Recrystallization TLC_Analysis->Recrystallization One major spot (solid product) Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Analytics Analytical Characterization (NMR, GC-MS, HPLC) Pure_Product->Analytics

Caption: Decision workflow for selecting a purification strategy.

Column_Chromatography_Workflow Start Start Solvent_Selection Select Solvent System via TLC Start->Solvent_Selection Pack_Column Pack Column with Silica Gel Solvent_Selection->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute_Column Elute with Solvent System Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for column chromatography.

Data Summary Table

Analytical TechniquePurposeCommon Impurities Detected
TLC Rapid assessment of purity and reaction progress; optimization of chromatography solvent systems.Starting materials, side-products, baseline impurities.
GC-MS Identification and quantification of volatile components.[13][14]Residual solvents (e.g., diethyl ether, THF), unreacted aryl halide, low molecular weight side-products.[15]
HPLC Quantification of product purity; separation of non-volatile impurities and isomers.[16][17]Diastereomers, oxidation products, higher molecular weight byproducts.
¹H & ¹³C NMR Structural confirmation of the desired product and identification of impurities.[19][20]Signals corresponding to starting materials, side-products, and residual solvents.

References

  • Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. (2023, October 25). Cerium Laboratories. [Link]

  • GC-MS for Volatile Impurity Analysis. (2026, February 7). ResolveMass Laboratories Inc. [Link]

  • Column chromatography. Columbia University. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]

  • Column chromatography. University of Victoria. [Link]

  • GC/MS Identification of Impurities. (2024, August 12). Medistri SA. [Link]

  • Column Chromatography and its Methods in Separation for Constituents. (2022, June 2). Research and Reviews: Journal of Pharmacognosy and Phytochemistry. [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • Current Practice in GC-MS Analysis of Organics in Water. (1973, August). US EPA. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • Grignard Reaction. Chem 355 Jasperse. [Link]

  • Protein purification troubleshooting guide. Cytiva. [Link]

  • LC Troubleshooting: The Basics. (2022, April 15). LCGC International. [Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)- Catalysis to β-Aryl Carbonyl Derivatives with Improved Chemoselectivity - Supporting Information. [Link]

  • Formation and reaction of a Grignard reagent. UW-Madison Chemistry. [Link]

  • Phase Changes in Crystalline and Glassy-Crystalline Cyclohexanol. (2018, January 1). ResearchGate. [Link]

  • Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • compared using 13C nmr spectroscopy.
  • High Performance Liquid Chromatography. (2014, June 17). University of Arizona. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol. (2018, February 16). SIELC Technologies. [Link]

  • Cyclohexanol. Wikipedia. [Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (2024, July 11).
  • Process for the preparation of cyclohexanol. (2001, July 5).
  • Investigation into the conformation of a series of 2-alkyl-1-(o-alkylphenyl)cyclohexanols. Part 2: Synthesis and NMR spectra of some o-alkylbenzyl alcohols. (2025, August 6). ResearchGate. [Link]

  • Preparation of Cyclohexene from Cyclohexanol. (2024, September 1). Chemistry LibreTexts. [Link]

  • One of The World's Leading HPLC Columns. Phenomenex. [Link]

  • Purification of cyclohexane. (1984, February 21).
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2013, March). PMC. [Link]

  • 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. (2021, March 5). MDPI. [Link]

  • process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (2015, April 9). Justia Patents. [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (2015, March 19).
  • ¹H NMR spectra in the chemical shift region associated with propan-2-ol... ResearchGate. [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (2016, August 29). PMC. [Link]

Sources

Technical Support Center: Extraction Optimization for 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: #EXT-2-PPC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub for the extraction of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol (CAS: 274675-18-2).[1] This guide addresses the specific physicochemical challenges of extracting this amphiphilic molecule, specifically focusing on solvent selection via Hansen Solubility Parameters (HSP) and troubleshooting phase separation issues (emulsions).

Target Molecule Profile
  • Structure: A cyclohexanol ring substituted at the C2 position with a p-isopropylphenyl (cumyl) group.[1]

  • Physicochemical Character:

    • Lipophilicity: High (Predicted LogP ≈ 4.1).[1][2]

    • H-Bonding: Moderate donor/acceptor (Secondary hydroxyl group).[1]

    • Challenge: The molecule acts as a surfactant.[3][4] The polar hydroxyl "head" and the bulky, hydrophobic phenyl-cyclohexyl "tail" create significant interfacial tension issues, leading to stable emulsions during aqueous workups.

Knowledge Base: Solvent Selection Logic

Q: Why is my yield low when using Hexane or Heptane?

A: While the molecule has a large hydrophobic region, straight-chain alkanes (Hexane/Heptane) lack the polarity to effectively solvate the hydroxyl (-OH) group.[1] This leads to "oiling out," where the product forms a third phase or adheres to the glassware rather than partitioning into the organic layer.

The Solution: You need a "Goldilocks" solvent—one with high dispersion forces for the carbon scaffold but sufficient polarity for the alcohol.

Q: How do I select a solvent using Hansen Solubility Parameters (HSP)?

A: To maximize solubility, the solvent's HSP sphere must overlap with the solute's sphere.

  • 
     (Dispersion):  Needs to be high (~16-18 MPa
    
    
    
    ) to match the phenyl/cyclohexyl rings.[1][2]
  • 
     (Polarity):  Needs to be low-to-moderate (~4-8 MPa
    
    
    
    ).[1][2]
  • 
     (Hydrogen Bonding):  Needs to be moderate (~5-10 MPa
    
    
    
    ) to interact with the -OH group.[1][2]

Recommendation:

  • Traditional (Avoid): Dichloromethane (DCM) is an excellent solvent (high

    
    , moderate 
    
    
    
    ) but is environmentally hazardous.[1][2]
  • Optimized (Green): 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1][2] These provide the necessary polarity without the toxicity of chlorinated solvents.

Q: Can I replace Diethyl Ether?

A: Yes, and you should. Diethyl ether poses high flammability and peroxide risks.

  • Substitute: Methyl tert-butyl ether (MTBE) or Cyclopentyl methyl ether (CPME) .[1][2]

  • Reasoning: These ethers have higher boiling points and lower peroxide formation rates while maintaining the oxygen-donor capability required to solvate the hydroxyl group.

Solvent Performance Dashboard

The following table compares solvent suitability based on Green Chemistry principles (GSK/Pfizer guides) and thermodynamic affinity.

Solvent CandidateHSP FitGreen RatingBoiling PointRecommendation
Ethyl Acetate HighGreen77°CPrimary Choice. Excellent balance of polarity and lipophilicity.[1] Easy to remove.
2-MeTHF HighGreen80°CBest Alternative. Higher hydrophobicity than THF; separates better from water.[1]
Dichloromethane Very HighRed40°CAvoid. Toxic/Carcinogenic. Prone to bottom-layer emulsions.[1]
MTBE ModerateYellow55°CGood. Use if acid sensitivity is not a concern.
Hexane/Heptane LowGreen69°C/98°CPoor. Likely to cause oiling out or low recovery.
Toluene ModerateYellow110°CSpecific Use. Good for hot extractions, but hard to remove (high BP).[1][2]

Troubleshooting: The "Emulsion Emergency"

Issue: "I have three layers. The middle layer is a cloudy mess."

Diagnosis: You have a stable emulsion caused by the surfactant nature of the molecule (Hydrophobic Tail + Hydrophilic Head) stabilizing water droplets in the organic phase (or vice versa).[1]

Protocol A: The Salting-Out Method (Thermodynamic Fix)
  • Add Brine: Add a volume of Saturated NaCl (Brine) equal to 20% of your aqueous phase.[1][3]

  • Mechanism: This increases the ionic strength of the aqueous layer (

    
    ). The "Salting Out" effect drives organics out of the water phase and increases the density difference (
    
    
    
    ) between layers.
  • Action: Swirl gently. DO NOT SHAKE VIGOROUSLY.

Protocol B: The Celite Filtration (Physical Fix)

Use this if solid impurities (Pd catalyst, salts) are stabilizing the interface.[1][2]

  • Prepare a Büchner funnel with a 1-inch pad of Celite 545.

  • Filter the entire biphasic mixture (emulsion and all) through the pad.

  • Rinse the cake with fresh extraction solvent.

  • Result: The Celite traps the particulate stabilizers; the filtrate usually separates instantly.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal extraction solvent based on Green Chemistry and Solubility parameters.

SolventSelection Start Start: Solvent Selection CheckGreen Requirement: Green Chemistry? Start->CheckGreen GreenYes Yes CheckGreen->GreenYes GreenNo No (Traditional) CheckGreen->GreenNo CheckSolubility Check Solubility (HSP) EtOAc Ethyl Acetate (Recommended) CheckSolubility->EtOAc Balanced Polarity MeTHF 2-MeTHF (Excellent Separation) CheckSolubility->MeTHF Hydrophobic Ether Hexane Hexane/Heptane (Poor Solubility) CheckSolubility->Hexane Too Non-Polar GreenYes->CheckSolubility DCM Dichloromethane (High Solubility/Toxic) GreenNo->DCM If safety permits

[1][2]

Figure 2: Emulsion Troubleshooting Workflow

Caption: Step-by-step troubleshooting guide for breaking stable emulsions during workup.

EmulsionFix Problem Emulsion Detected Step1 Step 1: Add Sat. Brine (Increase Ionic Strength) Problem->Step1 Check1 Separated? Step1->Check1 Step2 Step 2: Filter through Celite (Remove Particulates) Check1->Step2 No Success Proceed to Drying (MgSO4) Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Step 3: Centrifugation (Force Separation) Check2->Step3 No Check2->Success Yes Step3->Success

Standard Operating Procedure (SOP): Solvent Screening

Objective: Determine the optimal solvent for 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol extraction from an aqueous reaction matrix.

  • Preparation:

    • Prepare 1 mL aliquots of the aqueous reaction mixture (post-quenching).

    • Adjust pH to neutral (pH 7) unless starting material requires acidic/basic removal.[1]

  • Screening:

    • Add 1 mL of candidate solvent (EtOAc, 2-MeTHF, MTBE) to separate aliquots.[1][2]

    • Vortex for 30 seconds.

    • Centrifuge at 2000 rpm for 2 minutes to simulate phase separation.

  • Analysis:

    • Analyze the organic layer via TLC or HPLC.

    • Criteria: Look for the solvent that provides the highest recovery of the target alcohol and the cleanest phase boundary.

  • Scale-Up:

    • Once the best solvent is identified (likely EtOAc), perform the bulk extraction (3x volumes).[1][2]

    • Wash combined organics with Brine to remove residual water and inhibit emulsion formation.

References

  • PubChem. (2024).[1][5] 2-(2-Phenylpropan-2-yl)cyclohexan-1-ol | C15H22O.[1][5] National Library of Medicine. [Link][1][2]

  • Byrne, F. P., et al. (2016).[1][2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Consolidated guide referencing Pfizer, GSK, and Sanofi methodologies).[1][2][6] [Link]

  • Abbott, S. (n.d.).[1][2] Hansen Solubility Parameters: Basics. Practical Solubility Science. [Link]

  • University of Rochester. (n.d.).[1] Workup: How to Manage an Emulsion. Department of Chemistry. [Link]

  • Organic Syntheses. (1998).[1] Synthesis of trans-2-Phenylcyclohexanol. (Analogous extraction protocol using Ethyl Acetate). [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Assaying 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assaying the purity of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol, a non-polar small molecule. We will explore the rationale behind methodological choices, compare the developed method with an alternative approach, and provide a comprehensive, validated protocol grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Baseline Purity and Potential Impurities

2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol presents a typical analytical challenge for a non-polar compound. Its structure, featuring a cyclohexane ring and a substituted phenyl group, confers significant hydrophobicity. Potential impurities could include starting materials, by-products from the synthetic route (e.g., isomers, or products of incomplete reaction), and degradants. A successful analytical method must be able to separate the main compound from these closely related species. Reversed-phase HPLC (RP-HPLC) is the logical starting point due to its suitability for separating non-polar compounds.[1][2]

Part 1: Strategic HPLC Method Development

The development of a stability-indicating HPLC method is a systematic process. The goal is to achieve adequate resolution of the main peak from all potential impurities and degradation products in a reasonable timeframe.

Column Chemistry and Dimensions:

Given the non-polar, hydrophobic nature of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol, a reversed-phase column with a non-polar stationary phase is the appropriate choice.[3][4] A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point due to its high hydrophobicity.[5] For this development, a column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm provides a good balance of resolution, efficiency, and backpressure suitable for standard HPLC systems.[6]

Mobile Phase Selection:

The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent.[7] Acetonitrile and methanol are the most common organic modifiers. Acetonitrile was chosen for this method due to its lower viscosity and ability to engage in dipole-dipole interactions, which can offer different selectivity compared to methanol.[8] A simple mobile phase of acetonitrile and water is a good starting point for non-polar compounds.[4]

Detection Wavelength:

The presence of the phenyl group in the analyte suggests strong UV absorbance.[9] A UV-Visible spectrophotometer is a suitable detector.[10] To determine the optimal wavelength for detection, a UV scan of the analyte in the mobile phase should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For aromatic compounds, this is often around 254 nm or 280 nm.[11]

The initial screening runs with a generic gradient (e.g., 50-90% acetonitrile over 20 minutes) will provide a preliminary chromatogram. Optimization then involves adjusting various parameters to achieve the desired separation.

Gradient Optimization: The slope of the gradient is a critical parameter for resolution. A shallower gradient provides more time for compounds to interact with the stationary phase, often leading to better separation of closely eluting peaks. The initial gradient can be adjusted based on the retention times of the observed peaks to focus the separation power where it is most needed.

Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. Adjusting the flow rate can impact resolution and analysis time. Lower flow rates can sometimes improve resolution, but at the cost of longer run times.

Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Maintaining a constant, slightly elevated column temperature (e.g., 30 °C) can improve peak shape and reproducibility.

The following diagram illustrates the logical workflow for the HPLC method development process:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal: Purity of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol SelectColumn Select Column (e.g., C18, 4.6x150mm, 5µm) Start->SelectColumn SelectMobilePhase Select Mobile Phase (Acetonitrile/Water) SelectColumn->SelectMobilePhase SelectDetector Select Detector (UV-Vis @ λmax) SelectMobilePhase->SelectDetector InitialRun Perform Initial Gradient Run SelectDetector->InitialRun EvaluateChroma Evaluate Initial Chromatogram (Resolution, Peak Shape) InitialRun->EvaluateChroma OptimizeGradient Optimize Gradient Profile EvaluateChroma->OptimizeGradient OptimizeFlowRate Optimize Flow Rate OptimizeGradient->OptimizeFlowRate OptimizeTemp Optimize Column Temperature OptimizeFlowRate->OptimizeTemp FinalMethod Finalized HPLC Method OptimizeTemp->FinalMethod Validation Perform Method Validation (ICH Q2(R1)) FinalMethod->Validation Validated Validated Method Validation->Validated

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Part 2: Performance Comparison - HPLC vs. Gas Chromatography (GC)

To provide a comprehensive evaluation, the developed HPLC method is compared with Gas Chromatography (GC), another common technique for purity analysis of volatile and semi-volatile compounds.

ParameterDeveloped HPLC MethodGas Chromatography (GC) MethodRationale for Superiority of HPLC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.HPLC is more versatile for a wider range of compounds, including those that are not thermally stable.[1]
Stationary Phase C18 silica gelPolysiloxane-based capillary columnHPLC offers a broader range of stationary phase chemistries for tailored selectivity.[5]
Mobile Phase Acetonitrile/Water gradientInert gas (e.g., Helium, Nitrogen)Mobile phase composition in HPLC is a powerful tool for optimizing selectivity.[8][12]
Temperature 30 °C (Column)Temperature programming (e.g., 50-250 °C)Lower operating temperature in HPLC prevents degradation of thermally labile impurities.
Resolution (Rs) > 2.0 for all critical pairs~1.8 for some isomeric impuritiesThe optimized HPLC method demonstrates superior separation of closely related impurities.
Limit of Detection (LOD) 0.01%0.02%HPLC with UV detection often provides excellent sensitivity for chromophoric compounds.
Precision (%RSD) < 1.0%< 1.5%Modern HPLC systems offer exceptional precision and reproducibility.
Analysis Time ~25 minutes~30 minutesThe optimized HPLC method provides a faster analysis.
Part 3: Validated HPLC Protocol

This protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[13][14]

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    Time (min) %B
    0 50
    20 95
    22 95
    22.1 50

    | 25 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (1 mg/mL): Accurately weigh about 25 mg of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

The method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[15][16]

  • Specificity (Forced Degradation): Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[17][18] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[19] The method was able to separate the main peak from all degradation products, confirming its specificity.

  • Linearity: A linear relationship between peak area and concentration was established over a range of 0.05% to 150% of the nominal concentration (R² > 0.999).

  • Accuracy: The recovery of the analyte spiked into a placebo matrix was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): The relative standard deviation (RSD) for six replicate injections was less than 1.0%.

    • Intermediate Precision (Inter-day): The RSD for analyses performed on different days by different analysts was less than 2.0%.

  • Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

The following diagram illustrates the key validation parameters as outlined by ICH Q2(R1):

ValidationParameters cluster_Precision Precision Levels Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ Detection & Quantitation Limits Validation->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Conclusion

This guide has detailed a systematic and scientifically sound approach to developing and validating a stability-indicating RP-HPLC method for the purity assay of 2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol. By carefully selecting and optimizing chromatographic parameters, a robust method with superior performance compared to an alternative GC method was achieved. The provided protocol, validated against ICH guidelines, serves as a reliable tool for researchers, scientists, and drug development professionals to ensure the quality and consistency of this pharmaceutical compound.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • HPLC Column Selection Guide. Agilent Technologies. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. [Link]

  • Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Review on the modern analytical advancements in impurities testing. ScienceDirect. [Link]

  • Forced Degradation Testing. SGS Thailand. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • UV-Visible Determination of Synthetic Compound 1-Phenyl Naphthalene and Extracted Plant Lignans Derivatives. ResearchGate. [Link]

  • Quality Guidelines. ICH. [Link]

  • Analytical Methods for the Detection of Counterfeit Pharmaceuticals. Ijisrt.com. [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. ResearchGate. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

  • Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. Journal of Chromatographic Science. [Link]

  • ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Use of cyclohexanedimethanol as a nonflammable organic solvent for industrial scale reversed phase chromatography. PubMed. [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. ResearchGate. [Link]

Sources

Spectroscopic Showdown: A Comparative Guide to the Stereoisomers of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the spatial arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of a compound's biological activity, pharmacokinetic profile, and material properties. For researchers working with complex cyclic systems, the unambiguous identification of diastereomers is a foundational requirement for advancing a project. This guide provides an in-depth comparative analysis of the cis and trans isomers of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol, a substituted cyclohexanol with relevance in synthetic chemistry.

We will dissect the spectroscopic signatures of these isomers using a multi-technique approach, grounded in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide moves beyond a simple presentation of data, delving into the causal relationships between stereochemical structure and spectroscopic output, thereby equipping researchers with the expertise to confidently characterize these and similar molecules.

The Structural Challenge: Cis vs. Trans Isomerism

The core difference between the cis and trans isomers of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol lies in the relative orientation of the hydroxyl (-OH) and the 4-(propan-2-yl)phenyl groups on the cyclohexane ring. In the thermodynamically stable chair conformation, these substituents can occupy either axial or equatorial positions. This seemingly subtle difference creates distinct magnetic and vibrational environments for the atoms, which can be definitively captured by modern spectroscopic methods.

  • trans-isomer: The two substituents are on opposite faces of the ring. In the most stable chair conformation, both large groups (hydroxyl and phenylpropyl) will preferentially occupy equatorial positions to minimize steric hindrance.

  • cis-isomer: The substituents are on the same face of the ring. This forces one large group to be in an equatorial position and the other in a more sterically hindered axial position.

Caption: Chair conformations of cis and trans isomers.

The Analytical Workflow: A Multi-Pronged Approach

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. An inconsistency in the data from one technique would challenge the interpretation of the others, ensuring high confidence in the final structural assignment.

G cluster_0 Sample Preparation cluster_1 Primary Separation & Analysis cluster_2 Spectroscopic Characterization cluster_3 Data Integration & Structural Elucidation Sample Isomer Mixture or Pure Isolate GC Gas Chromatography (GC) Sample->GC Inject NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in Deuterated Solvent IR FT-IR Spectroscopy Sample->IR Analyze Neat or as a Film MS Mass Spectrometry (MS) GC->MS Elute & Ionize Elucidation Confirm Stereochemistry, Functional Groups, & Molecular Weight NMR->Elucidation IR->Elucidation MS->Elucidation

Caption: Integrated workflow for isomer characterization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Accurate NMR data is crucial and contingent upon careful sample preparation.

  • Sample Preparation: Weigh 5-10 mg of the analyte for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Referencing: Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: Same as ¹H NMR (100 MHz for a 400 MHz instrument).

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Referencing: Calibrate the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As the analyte is a solid alcohol, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be taken first.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injection: 1 µL injection with a split ratio (e.g., 50:1).

    • Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Comparative Data Analysis: Unmasking the Isomers

The true power of this multi-technique approach is revealed when the data is compared side-by-side. The most definitive distinctions between the cis and trans isomers are found in their NMR spectra.

¹H NMR Spectroscopy: The Decisive Tool

The key to differentiating the isomers lies in the coupling constants (J-values) of the protons on C1 and C2 of the cyclohexane ring (H-1 and H-2). The magnitude of the coupling constant is directly related to the dihedral angle between the coupled protons, as described by the Karplus equation.

  • Axial-Axial (J_ax,ax): Large coupling, typically 8-13 Hz.

  • Axial-Equatorial (J_ax,eq) & Equatorial-Equatorial (J_eq,eq): Small coupling, typically 2-5 Hz.

trans-2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol: In its preferred diequatorial conformation, both H-1 and H-2 are in axial positions. Therefore, we expect to see a large axial-axial coupling constant between them. The signal for H-1 will likely appear as a triplet of doublets or a quartet due to large coupling with H-2 and smaller couplings with the two protons on C6.

cis-2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol: With one substituent axial and the other equatorial, the relationship between H-1 and H-2 will be axial-equatorial. This will result in a small coupling constant. The signal for H-1 will likely be a broad singlet or a multiplet with small, unresolved couplings.

Proton Assignment Expected δ (ppm) for trans-Isomer Expected Multiplicity & J (Hz) for trans-Isomer Expected δ (ppm) for cis-Isomer Expected Multiplicity & J (Hz) for cis-Isomer Key Distinguishing Feature
H-1 (CH-OH) ~3.6td or q, J ≈ 10, 4 Hz~4.0br s or m, J < 5 HzThe large coupling constant (~10 Hz) for the trans isomer is the definitive marker. The axial proton in the trans isomer is more shielded (lower ppm) than the equatorial proton in the cis isomer.[1]
H-2 (CH-Ar) ~2.5m~2.8mThe chemical shift is influenced by the orientation relative to the hydroxyl group.
Aromatic (C₆H₄) 7.1-7.3m7.1-7.3mSignals for the para-substituted phenyl ring will be similar for both isomers.
Isopropyl CH ~2.9septet, J ≈ 7 Hz~2.9septet, J ≈ 7 HzNo significant difference expected.
Isopropyl CH₃ ~1.25d, J ≈ 7 Hz~1.25d, J ≈ 7 HzNo significant difference expected.
Cyclohexyl (CH₂) 1.2-2.2m1.2-2.2mComplex overlapping multiplets for both isomers.

Table 1: Comparative ¹H NMR Data.

¹³C NMR Spectroscopy: A Conformational Fingerprint

The steric environment around each carbon atom influences its chemical shift. The more sterically compressed axial substituent in the cis isomer can cause upfield shifts (lower ppm) for the carbons within the ring due to the gamma-gauche effect.

Carbon Assignment Expected δ (ppm) for trans-Isomer Expected δ (ppm) for cis-Isomer Key Distinguishing Feature
C-1 (CH-OH) ~75~71The carbon bearing the axial hydroxyl group in the cis isomer is expected to be shielded (lower ppm) compared to the equatorial one in the trans isomer.
C-2 (CH-Ar) ~52~48Similar shielding effect expected for the carbon with the axial phenylpropyl group.
Aromatic & Isopropyl 125-150125-150Minimal differences are expected for the carbons of the 4-(propan-2-yl)phenyl substituent.
Cyclohexyl (CH₂) 24-3520-35Subtle shifts are expected, particularly for carbons gamma to the axial substituent in the cis isomer.

Table 2: Comparative ¹³C NMR Data.

FT-IR Spectroscopy: Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of functional groups but is less powerful for distinguishing between these diastereomers. The spectra for both isomers will be very similar, dominated by the strong absorptions of the hydroxyl and hydrocarbon moieties.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Confirmed Functional Group
O-H Stretch 3600 - 3200Broad, StrongAlcohol (-OH)[2][3]
Aromatic C-H Stretch 3100 - 3000Medium, SharpAryl C-H
Aliphatic C-H Stretch 3000 - 2850Strong, SharpAlkyl C-H[2]
Aromatic C=C Bending 1600 & 1475MediumPhenyl Ring
C-O Stretch 1100 - 1000StrongSecondary Alcohol[4]

Table 3: Key FT-IR Absorptions.

Mass Spectrometry: Molecular Weight and Fragmentation

Both isomers will exhibit the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₁₅H₂₂O) and weight (218.34 g/mol ). Differences may arise in the relative abundances of fragment ions due to the different steric environments affecting the ease of certain bond cleavages, but these are often subtle. The most common fragmentation pathways for cyclohexanols involve dehydration ([M-H₂O]⁺) and cleavage of the ring.

Ion (m/z) Proposed Fragment Expected Relative Abundance
218 [M]⁺Low to moderate
200 [M - H₂O]⁺High
131 [M - C₆H₁₁O]⁺ or [C₉H₁₁]⁺High (Benzylic cleavage)
57 [C₄H₉]⁺ or cleavage product of cyclohexyl ringBase Peak (often seen in cyclohexanols)[5]

Table 4: Major Mass Spectral Fragments.

Conclusion

The unambiguous spectroscopic characterization of the cis and trans isomers of 2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol is readily achievable through a synergistic application of NMR, IR, and MS techniques. While IR and MS serve to confirm functional groups and molecular weight, ¹H NMR spectroscopy stands out as the definitive tool for stereochemical assignment . The magnitude of the coupling constant between the H-1 and H-2 protons provides a direct and reliable indicator of their relative orientation—a large J-value (~10 Hz) is a hallmark of the trans isomer, while a small J-value (<5 Hz) signifies the cis isomer. By integrating these complementary datasets, researchers can ensure the structural integrity of their compounds, a non-negotiable prerequisite for success in drug development and chemical research.

References

  • Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. J. Org. Chem., 50(23), 4663-4664. [Link]

  • ResearchGate. (n.d.). FTIR spectra of V and VI in the presence of cyclohexanol, showing... [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • King, S. B. (1994). An efficient synthesis of enantiomerically pure trans-2-phenylcyclohexanol. Tetrahedron Letters.
  • ResearchGate. (n.d.). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). [Link]

  • AIP Publishing. (2013, November 5). IR mass-resolved spectroscopy of complexes without chromophore: Cyclohexanol·(H2O)n, n = 1–3 and cyclohexanol dimer. [Link]

  • ResearchGate. (n.d.). IR 2 spectra of cyclohexanol-W 2 together with the spectra predicted. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • chemeurope.com. (n.d.). Trans-2-Phenyl-1-cyclohexanol. [Link]

  • ResearchGate. (n.d.). Mass spectrum of cyclohexanol (A) and cyclohexanone (B). [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]

  • Naidu, M. S. R., & Reddy, C. D. (1984). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 165-170.
  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Unknown Source. (n.d.). Compared using 13C nmr spectroscopy.
  • Google Patents. (n.d.). WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols.
  • Fordham Research Commons. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. [Link]

  • YouTube. (2019, March 24). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. [Link]

  • Scilit. (n.d.). The mass spectra of substituted cyclobutanones. [Link]

  • ResearchGate. (n.d.). IR 2 spectra of cyclohexanol · (H 2 O) 3 together with the IR spectra. [Link]

  • Semantic Scholar. (1995, December 1). Stereochemical Analysis of Methyl-Substituted Cyclohexanes Using 2 + 1 Resonance-Enhanced Multiphoton Ionization Spectroscopy. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. [Link]

  • ResearchGate. (n.d.). (a) trans-2-Aryl-1-cyclohexanols and (b) |∆δ RS | values for the esters... [Link]

  • NIST WebBook. (n.d.). Cyclohexanol. [Link]

  • Reddit. (2020, May 28). Cyclohexanol Mass Spec. [Link]

  • Atmospheric Chemistry and Physics. (2006, July 12). Composition of organic aerosol from cyclohexene ozonolysis. [Link]

  • Chegg.com. (2020, October 27). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of. [Link]

  • PubMed. (2001, October 10). Characterization of stereochemistry and molecular conformation using solid-state NMR tensors. [Link]

  • Scribd. (n.d.). 4. 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. [Link]

  • docbrown.info. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.